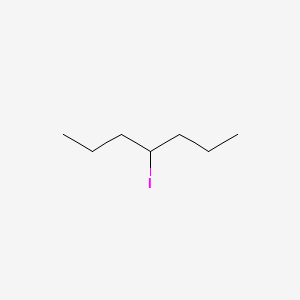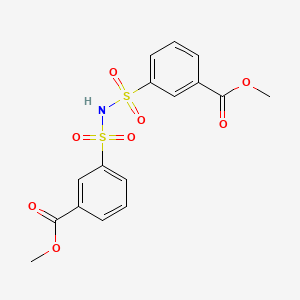![molecular formula C17H13N3O3S2 B14693874 (5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the condensation reaction between a thiazolidinone derivative and a benzaldehyde derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione: This compound shares a similar benzylidene group but has an imidazolidine ring instead of a thiazolidinone ring.
N-benzylidene-3-nitroaniline: This compound has a similar benzylidene and nitroanilino structure but lacks the thiazolidinone ring.
Uniqueness
5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of both sulfur and nitrogen atoms in its thiazolidinone ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H13N3O3S2 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13N3O3S2/c21-16-15(9-12-5-2-1-3-6-12)25-17(24)19(16)11-18-13-7-4-8-14(10-13)20(22)23/h1-10,18H,11H2/b15-9- |
Clave InChI |
DZMPUNCYNKILBJ-DHDCSXOGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


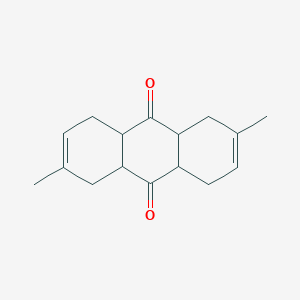
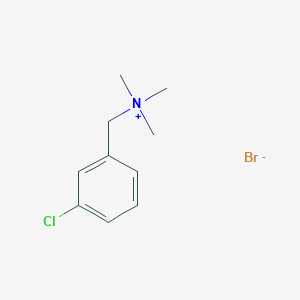
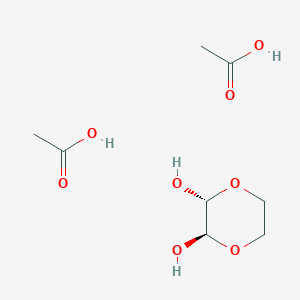
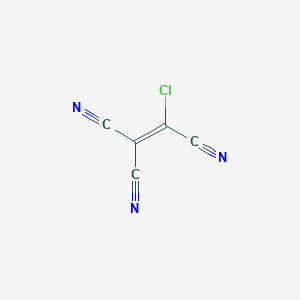
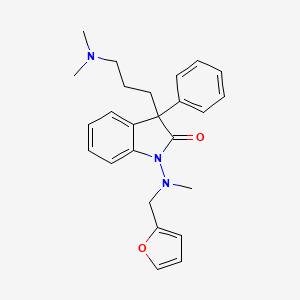

![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)

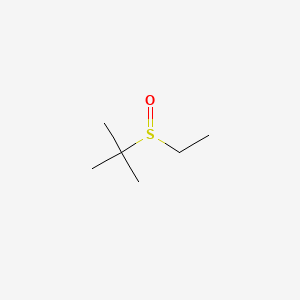
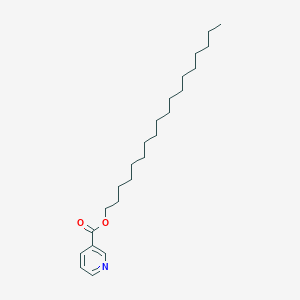
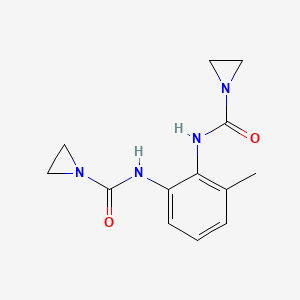
![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)
